3-(Chloromethyl)-2-methyloctane

Description

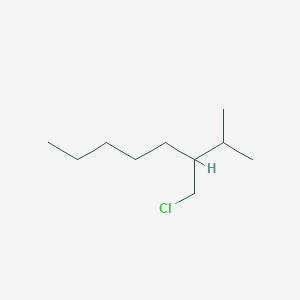

3-(Chloromethyl)-2-methyloctane (CAS: 1551591-15-1) is a branched aliphatic hydrocarbon featuring a chloromethyl group (-CH2Cl) at the third carbon and a methyl group (-CH3) at the second carbon of an octane backbone. Its molecular formula is C11H23Cl, with a molecular weight of 190.7 g/mol . The compound’s structure (Figure 1) includes a long carbon chain (octane) with strategic branching, which influences its physical properties and reactivity.

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

3-(chloromethyl)-2-methyloctane |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-7-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

DWLQKQJCQQGIDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyloctane typically involves the chlorination of 2-methyloctane. One common method is the free radical chlorination, where 2-methyloctane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)-2-methyloctane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as iron or aluminum chloride, can also enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyloctane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).

Elimination Reactions: Potassium tert-butoxide in tert-butanol.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Aminomethyl-2-methyloctane, 3-(Methylthio)methyl-2-methyloctane.

Elimination Reactions: 2-Methyl-3-octene.

Oxidation Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Carboxymethyl-2-methyloctane.

Scientific Research Applications

3-(Chloromethyl)-2-methyloctane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.

Industrial Applications: It is used in the production of specialty chemicals and as a building block for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyloctane primarily involves its reactivity as an alkylating agent. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives. The compound can also participate in elimination reactions, forming alkenes that can further undergo addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chloromethyl functional group is shared among several compounds, but structural variations lead to significant differences in reactivity, toxicity, and applications. Below is a detailed comparison with three structurally related compounds: methallyl chloride , bis(chloromethyl) ether (BCME) , and 3-(chloromethyl)pyridine-HCl .

Table 1: Structural and Molecular Comparison

| Compound | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(Chloromethyl)-2-methyloctane | 3-(Chloromethyl)-2-methyloctane | C11H23Cl | 190.7 | Branched octane with chloromethyl at C3 |

| Methallyl chloride | 3-Chloro-2-methylpropene | C4H7Cl | 90.55 | Allylic chloride with methyl branch |

| BCME | Bis(chloromethyl) ether | C2H4Cl2O | 114.96 | Ether linkage with two chloromethyl groups |

| 3-(Chloromethyl)pyridine-HCl | 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | 164.04 | Pyridine ring with chloromethyl group |

Table 2: Toxicity and Reactivity Comparison

| Compound | Cytotoxicity (LD50) | Carcinogenicity Classification | Key Reactivity Traits |

|---|---|---|---|

| 3-(Chloromethyl)-2-methyloctane | Not reported | Not classified | Likely undergoes nucleophilic substitution or elimination |

| Methallyl chloride | Not reported | Suspected (analogous to BCME) | Highly reactive in polymerization and alkylation |

| BCME | Extremely toxic (inhalation hazard) | Known carcinogen | Forms DNA adducts; hydrolyzes to formaldehyde and HCl |

| 3-(Chloromethyl)pyridine-HCl | 0.0756 mM (BALB/c-3T3 cells) | Level A carcinogen | Reacts via SN2 mechanisms; aromatic ring enhances stability |

Key Findings:

Structural Influence on Reactivity: The long carbon chain and branching in 3-(Chloromethyl)-2-methyloctane reduce its volatility compared to smaller analogs like methallyl chloride (C4) . BCME’s ether linkage and dual chloromethyl groups make it highly electrophilic, contributing to its carcinogenicity . The pyridine ring in 3-(Chloromethyl)pyridine-HCl stabilizes the molecule but introduces aromatic electrophilic substitution pathways .

Toxicity Profiles: 3-(Chloromethyl)pyridine-HCl exhibits potent cytotoxicity (LD50 = 0.0756 mM) and is classified as a Level A carcinogen due to its ability to induce cell transformation in BALB/c-3T3 assays . BCME is a confirmed human carcinogen, with mechanisms involving DNA alkylation and hydrolysis to toxic byproducts .

Applications and Industrial Relevance :

- Methallyl chloride is widely used in polymer production (e.g., methallyl resins) .

- BCME’s use is restricted due to its extreme toxicity, though it was historically employed in specialty chemical synthesis .

- The pyridine derivative’s applications are likely pharmaceutical, given its urea-linked analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.